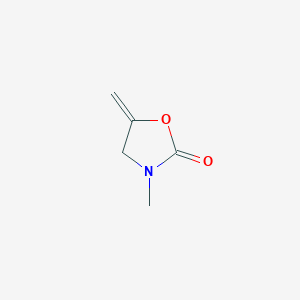
1H-Pyrrole, 1-(2-azidophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-(2-azidophenyl)- is a heterocyclic aromatic organic compound It features a five-membered ring containing one nitrogen atom, with an azido group attached to the phenyl ring at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-(2-azidophenyl)- can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with sodium azide to form 2-azidoaniline, which is then subjected to a cyclization reaction with 1,4-diketones under acidic conditions to yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-(2-azidophenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole, 1-(2-azidophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azido group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrroles.
Applications De Recherche Scientifique
1H-Pyrrole, 1-(2-azidophenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-(2-azidophenyl)- involves its interaction with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, the pyrrole ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-Pyrrole: A simpler pyrrole derivative without the azido group.
2-Azidopyridine: A similar compound with an azido group attached to a pyridine ring.
1H-Pyrrole, 2-phenyl-: A pyrrole derivative with a phenyl group at the second position instead of an azido group.
Uniqueness: The azido group allows for bioorthogonal chemistry, while the pyrrole ring provides aromatic stability and the ability to participate in various chemical reactions .
Propriétés
Numéro CAS |
125187-91-9 |
|---|---|
Formule moléculaire |
C10H8N4 |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
1-(2-azidophenyl)pyrrole |
InChI |
InChI=1S/C10H8N4/c11-13-12-9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8H |
Clé InChI |
BGDLWYQEMSZXFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=[N+]=[N-])N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



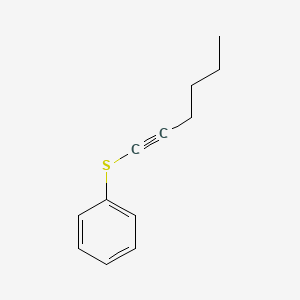
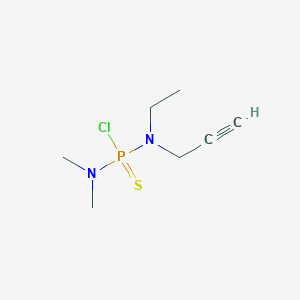

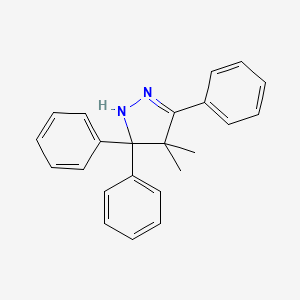
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
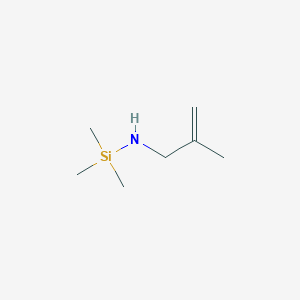
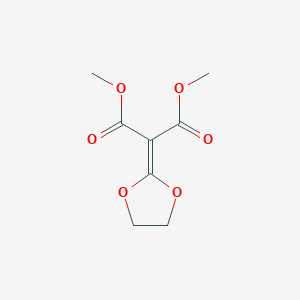

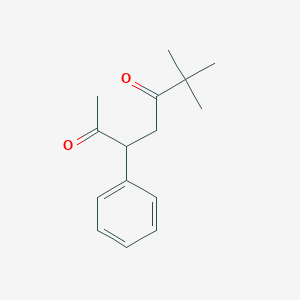

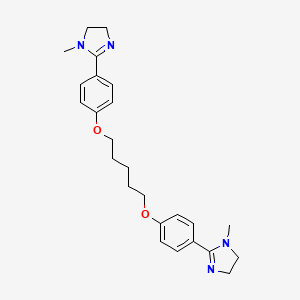
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
